![molecular formula C24H21N3O3 B5079512 1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5079512.png)
1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is an organic compound that belongs to the class of pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the 3-methylphenyl and 4-nitrophenyl groups through nucleophilic substitution reactions.
Amination: The amino group can be introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific interactions with biological targets. Typically, such compounds may:
Bind to Enzymes: Inhibit or activate specific enzymes.
Interact with Receptors: Modulate receptor activity.
Affect Cellular Pathways: Influence signaling pathways involved in cell growth, apoptosis, or other processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Contains a methoxy group instead of a nitro group, potentially altering its chemical properties.
Uniqueness
The presence of the nitrophenyl group in 1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer unique reactivity and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(3-methylanilino)-1-(3-methylphenyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-5-3-7-19(13-16)25-22-15-23(18-9-11-20(12-10-18)27(29)30)26(24(22)28)21-8-4-6-17(2)14-21/h3-15,23,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYMTFMBYYPEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(N(C2=O)C3=CC=CC(=C3)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5079433.png)
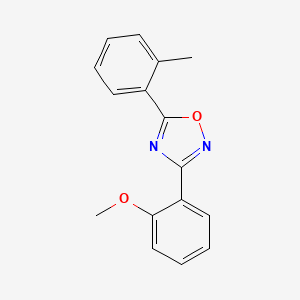
![3,5-dimethyl-4-[5-(4-nitrophenoxy)pentyl]-1H-pyrazole](/img/structure/B5079462.png)

![2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5079466.png)
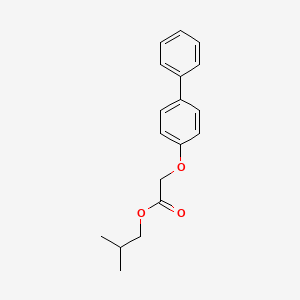
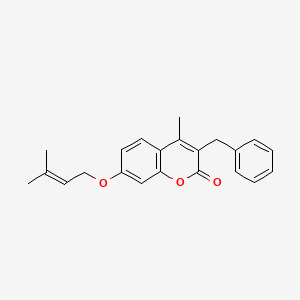
![N-methyl-3-[methyl(propyl)sulfamoyl]benzamide](/img/structure/B5079487.png)
![5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5079493.png)
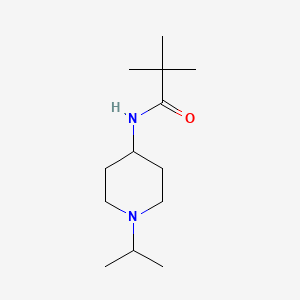
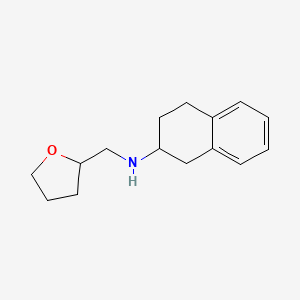
![2-(4-methoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5079518.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]-3-methylbutanohydrazide](/img/structure/B5079532.png)
![4-(1,3-benzothiazol-2-yldiazenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4H-pyrazol-3-one](/img/structure/B5079537.png)
